molecular formula C17H24O3 B1261863 Menthyl salicylate CAS No. 89-46-3

Menthyl salicylate

Cat. No. B1261863
CAS RN: 89-46-3
M. Wt: 276.4 g/mol
InChI Key: SJOXEWUZWQYCGL-DVOMOZLQSA-N
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Description

Menthyl Salicylate is an ester of menthol and salicylic acid, widely recognized for its fragrance and analgesic properties. It is a key component in various topical formulations, providing a cooling sensation and contributing to pain relief mechanisms.

Synthesis Analysis

Menthyl Salicylate's synthesis typically involves the esterification of salicylic acid with menthol. This process can be catalyzed by acid catalysts under reflux conditions to ensure the formation of the ester bond. The reaction is an example of Fisher esterification, a specific type of esterification that involves the reaction of an alcohol with a carboxylic acid in the presence of an acid catalyst (Sergeev, E. E., Rodikova, Yulia A., & Zhizhina, E. G., 2023).

Molecular Structure Analysis

The molecular structure of Menthyl Salicylate comprises a salicylate moiety and a menthyl group. This structure is responsible for its unique properties, including its aromatic scent and analgesic effects. The ester linkage between the menthol and salicylic acid components plays a crucial role in its stability and reactivity.

Chemical Reactions and Properties

Menthyl Salicylate undergoes typical ester reactions, including hydrolysis under both acidic and basic conditions, which can revert it back to menthol and salicylic acid. Its chemical stability is influenced by pH, temperature, and the presence of nucleophiles. The compound's reactivity is central to its use in pharmaceutical formulations, where it acts as a prodrug, releasing salicylic acid upon hydrolysis (Shih, I., Van, Y., & Shen, M., 2004).

Scientific Research Applications

Salicylates in Cardiovascular Disease

Salicylates, such as Menthyl Salicylate, have historical significance in treating pain and inflammation. Notably, salicylic acid, a related compound, has been used since ancient times for conditions like rheumatism. Early preparations, however, faced challenges like side effects and unpleasant taste, leading to the development of more tolerable forms like acetylsalicylic acid (Aspirin) (McKee, Sane, & Deliargyris, 2002).

Salicylates in Cellular Metabolism

Salicylates' impact on cellular metabolism is notable. For instance, sodium salicylate reversed lathyrogen-mediated changes in fibroblast metabolism, suggesting a broad metabolic influence rather than a specific one (Aleo, 1974). Additionally, calcium salicylate demonstrated anti-cancer effects in fibrosarcoma cell lines, indicating its potential in oncology (Mahdi et al., 2006).

Salicylates in Insulin Resistance and Diabetes

Salicylates have shown promise in addressing insulin resistance and type 2 diabetes. Over a century ago, high doses of salicylates were observed to lower glucose levels in diabetic patients. This link between inflammation and the pathogenesis of type 2 diabetes has opened up new avenues for antiinflammatory strategies to mitigate the metabolic consequences of excess adiposity (Shoelson, Lee, & Goldfine, 2006).

Salicylates in Auditory Function

Salicylate's interference with outer hair cells, crucial for auditory frequency selectivity and sensitivity, is another research area. Salicylate induced reversible tinnitus and hearing loss by affecting these cells, hinting at its potential role in audiology (Kakehata & Santos-Sacchi, 1996).

Salicylates in Embryonic Development

In embryonic development, salicylates like sodium salicylate have been linked to teratogenic effects. This research suggests that histone deacetylase (HDAC) inhibition and tissue hyperacetylation could be mechanisms responsible for axial skeletal defects observed after exposure to salicylates (Di Renzo et al., 2008).

Salicylates in Neuropharmacology

Salicylate's role in neuropharmacology has been explored, especially in terms of synaptic transmission and neural excitation. In rat hippocampal CA1 areas, sodium salicylate enhanced neuronal excitation by reducing inhibitory GABAergic transmission, which might impact treatments for various neurological conditions (Gong et al., 2008).

Safety And Hazards

Methyl salicylate is harmful if swallowed, inhaled, or absorbed through the skin . Vapor mist is irritating to the eyes, mucous membranes, upper respiratory tract, and skin . Ingestion of relatively small amounts can cause severe poisoning and death . It causes nausea, vomiting, acidosis, pulmonary edema, pneumonia, and convulsions .

properties

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) 2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-11(2)13-9-8-12(3)10-16(13)20-17(19)14-6-4-5-7-15(14)18/h4-7,11-13,16,18H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOXEWUZWQYCGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)C2=CC=CC=C2O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858853
Record name 5-Methyl-2-(propan-2-yl)cyclohexyl 2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methyl-2-propan-2-ylcyclohexyl) 2-hydroxybenzoate

CAS RN

89-46-3, 109423-22-5
Record name Benzoic acid, 2-hydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Methyl-2-(propan-2-yl)cyclohexyl 2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Menthyl salicylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.736
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
183
Citations
WL Stanley - Journal of Association of Official Agricultural …, 1959 - academic.oup.com
… menthyl salicylate per 25 ml. C: 50:50 v/v mixture of lemon oil with distilled lemon oil containing 0.43 g menthyl salicylate … 0.43 g, respectively, of menthyl salicylate per 25 g of oil mixture. …
Number of citations: 12 academic.oup.com
E Christensen, AC Giese - Journal of the American Pharmaceutical …, 1950 - Elsevier
The changes in absorption of ultraviolet light were determined for fifteen sunscreens following two-hour exposures to a sunlamp. Some showed increases (ethyl-p-aminobenzoate, amyl …
Number of citations: 7 www.sciencedirect.com
HG Rule, A Dunbar - Journal of the Chemical Society (Resumed), 1935 - pubs.rsc.org
… The optical displacements in the case of Z-menthyl salicylate, however, appear to be in the … Z-Menthyl salicylate appears from the above data to be subject to a solvent effect of the …
Number of citations: 3 pubs.rsc.org
NE Abou El Ela, EE Enan - Journal of High Institute of …, 2003 - jhiphalexu.journals.ekb.eg
… oil, soybean oil and menthyl salicylate, might express a … an equal part of menthyl salicylate as judged by increasing the … it is recommended not to be mixed with menthyl salicylate. …
Number of citations: 3 jhiphalexu.journals.ekb.eg
F Yin, H Dai, L Li, T Lu, W Li, B Cai… - Journal of separation …, 2017 - Wiley Online Library
… Menthyl salicylate was used as an internal standard to … , menthyl salicylate was dissolved into 100 mL of ethyl ether/chloroform (2:1) mixed solution. The 1 mL of the menthyl salicylate …
FG Novy, FM Keddie - Archives of Dermatology and Syphilology, 1950 - jamanetwork.com
… A protective sun cream containing 5 per cent menthyl salicylate, vitamin A (25,000 units)daily and advice about avoiding sunshine have been given. …
Number of citations: 0 jamanetwork.com
D Miller, BB Wheals, N Beresford… - Environmental health …, 2001 - ehp.niehs.nih.gov
… -3 and benzophenone-7 in Figure 1A), but other chemicals generated shallower dose–response curves than 17βestradiol for reasons not currently understood (eg, menthyl salicylate, …
Number of citations: 252 ehp.niehs.nih.gov
G Xiao, R Wen, D Wei - Fluid Phase Equilibria, 2016 - Elsevier
… PDVB/PMAEM IPN can be regenerated rapidly and has a promising application prospect in the separating SA and SSA from the waste water of the manufacturing of menthyl salicylate. …
Number of citations: 15 www.sciencedirect.com
SA Ahmad - Sci. Int, 2011 - researchgate.net
… The menthyl ester, menthyl salicylate,which is used in suntan lotions, is formed with menthol. lsoamyl salicylate is used in perfumes and fragrances [1]. Perfume and fragrance …
Number of citations: 5 www.researchgate.net
LE Agrapidis-Paloympis, RA Nash, NA Shaath - J Soc Cosmet Chem, 1987 - Citeseer
The efficacy of sunscreens is often influenced by the solvents inwhich they are dissolved. In this regard, the ultraviolet (UV) absorption spectra of 13 UVA and UVB sunscreen chemicals …
Number of citations: 118 citeseerx.ist.psu.edu

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